Methyl-d3-Amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Drug Development

Methyl-d3-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its deuterated nature allows for the modification of pharmacokinetic properties, which can improve drug efficacy and reduce side effects. For instance, studies have shown that methyl-d3-amine can be utilized to synthesize deuterated derivatives of existing drugs, enhancing their therapeutic profiles without altering their core structures .

2.2 Case Study: Antitumor Agents

A notable application of methyl-d3-amine is in the development of antitumor agents. Research indicates that deuterated compounds derived from methyl-d3-amine exhibit improved inhibition of tumor growth compared to their non-deuterated counterparts. In a study involving human hepatocellular carcinoma models, compounds synthesized using methyl-d3-amine demonstrated significant anti-tumor activity, with a dose-dependent effect observed during treatment .

4.1 Tracer Studies

Due to its unique isotopic labeling, methyl-d3-amine is extensively used in tracer studies within metabolic research. It allows researchers to track metabolic pathways and understand drug metabolism more effectively than traditional methods . The incorporation of deuterium provides insights into the kinetics and dynamics of drug interactions at a molecular level.

4.2 Case Study: Pharmacokinetics

A pharmacokinetic study utilizing methyl-d3-amine demonstrated its potential as a tracer for understanding drug absorption and distribution in vivo. The study involved administering methyl-d3-amine to animal models and analyzing serum samples through LC-MS techniques to quantify drug levels over time . Results indicated that the presence of deuterium significantly influenced the metabolic stability of compounds.

Wirkmechanismus

Target of Action

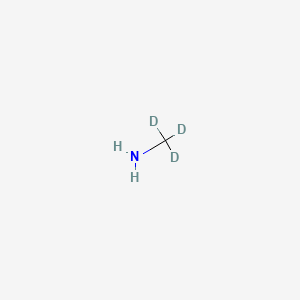

Methyl-d3-amine, also known as trideuteriomethanamine, is a derivative of ammonia in which one hydrogen atom is replaced by a methyl group and the remaining three hydrogen atoms are replaced by deuterium Amines in general are known to interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .

Mode of Action

Amines are known to undergo nucleophilic addition reactions with carbonyl compounds to form imines and enamines . This reaction involves the nucleophilic nitrogen atom in the amine attacking the electrophilic carbon atom in the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then loses a molecule of water to form the imine or enamine .

Biochemical Pathways

For instance, methionine, an essential amino acid, is synthesized and recycled through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 3408 and its melting point of 232-234 °C , may influence its pharmacokinetic behavior.

Result of Action

The formation of imines and enamines through the reaction of amines with carbonyl compounds can have various biological implications, as these products can further participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of Methyl-d3-amine can be influenced by various environmental factors. For instance, the compound’s vapor pressure of 27 psi at 20 °C suggests that it can exist as a gas under certain conditions, which may affect its stability and reactivity. Furthermore, its solubility in different solvents may influence its bioavailability and distribution within the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl-d3-amine can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OH) with ammonia (NH3) under high pressure and temperature. This reaction typically requires a catalyst, such as a metal oxide, to facilitate the conversion.

Industrial Production Methods: In industrial settings, the production of methyl-d3-amine often involves the catalytic exchange of hydrogen in methylamine with deuterium. This process can be carried out in a deuterium gas atmosphere, using a suitable catalyst to ensure efficient isotopic exchange .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-d3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated formaldehyde (CD2O) and deuterated formic acid (CD2O2).

Reduction: It can be reduced to form deuterated methane (CD4) under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Deuterated formaldehyde and formic acid.

Reduction: Deuterated methane.

Substitution: Various deuterated alkylamines depending on the substituent used.

Vergleich Mit ähnlichen Verbindungen

Methylamine (CH3NH2): The non-deuterated form of methyl-d3-amine.

Dimethylamine (CD3ND2): Another deuterated amine with two deuterium atoms.

Ethyl-d5-amine (C2D5NH2): A deuterated ethylamine with five deuterium atoms.

Uniqueness: Methyl-d3-amine is unique due to its complete deuteration of the methyl group, which provides distinct advantages in isotopic labeling studies. Compared to non-deuterated methylamine, methyl-d3-amine offers enhanced stability and reduced reactivity, making it a valuable tool in various scientific applications .

Biologische Aktivität

Methyl-d3-amine, a deuterated form of methylamine, is gaining attention for its applications in medicinal chemistry and biological research. This article explores the biological activity, synthesis methods, and relevant case studies surrounding this compound, highlighting its potential as a building block in drug development.

Methyl-d3-amine (CD₃NH₂) is characterized by the presence of three deuterium atoms in place of hydrogen in the methyl group. This substitution alters its physical properties and metabolic behavior compared to regular methylamine. The molecular weight of methyl-d3-amine is approximately 70.54 g/mol, and it is commonly available in hydrochloride form for various applications.

Synthesis Methods

Several methods have been developed for the synthesis of methyl-d3-amine:

- Reduction of Nitroso Precursors : This method involves reducing nitroso compounds to yield methyl-d3-amine efficiently .

- Deuterated Reaction Conditions : Utilizing deuterated reagents like deuterated sodium hydroxide can facilitate the production of methyl-d3-amine under mild conditions .

- Boc-benzylamine Method : A practical synthesis route using Boc-benzylamine as a starting material has been reported, providing a straightforward approach to obtain deuterated methylamines .

Biological Activity

Methyl-d3-amine exhibits significant biological activity as an intermediate in the synthesis of various pharmacologically active compounds. Its role in drug development is underscored by its incorporation into multi-kinase inhibitors such as Sorafenib, which targets several receptor tyrosine kinases involved in cancer progression .

Table 1: Biological Applications of Methyl-d3-amine

| Application | Description |

|---|---|

| Multi-Kinase Inhibitors | Used in synthesizing compounds that inhibit c-RAF kinase and other pathways |

| Drug Development | Serves as a key intermediate in the creation of various pharmaceuticals |

| Metabolic Studies | Acts as a tracer in metabolic research due to deuterium labeling |

Case Studies

- Inhibition Studies : Research has demonstrated that derivatives of methyl-d3-amine can inhibit key signaling pathways such as MEK and ERK, which are critical in cancer cell proliferation .

- Pharmacological Evaluation : A study highlighted the synthesis of deuterated ω-diphenylurea compounds using methyl-d3-amine, revealing their potential as effective kinase inhibitors with reduced side effects compared to their non-deuterated counterparts .

- Selectivity in Reactions : The use of methyl-d3-amine in selective d3-methylation reactions has shown promising results, enhancing the pharmacokinetic properties of biologically active molecules by improving their ADME profiles (absorption, distribution, metabolism, and excretion) .

Research Findings

Recent studies indicate that the incorporation of deuterium into drug molecules can lead to improved metabolic stability and altered pharmacokinetics. For instance, d3-methylation has been shown to significantly affect the metabolism of certain drugs, potentially leading to longer-lasting therapeutic effects .

Table 2: Impact of d3-Methylation on Drug Metabolism

| Compound | Effect of d3-Methylation | Observed Outcome |

|---|---|---|

| Mycophenolic Acid | Attenuated metabolism | Increased bioavailability |

| Indole Derivatives | Enhanced selectivity | Higher yield in synthesis |

| Amino Acids | Improved stability | Better pharmacological profiles |

Eigenschaften

IUPAC Name |

trideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369109 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.076 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-55-5 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5581-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuteration of methylamine to Methyl-d3-amine affect its vibrational spectra?

A1: Deuteration significantly alters the vibrational frequencies of methylamine. This is because deuterium, being twice the mass of hydrogen, leads to a decrease in vibrational frequency for bonds involving this isotope. Research using infrared and Raman spectroscopy has shown distinct shifts in the C-H stretching region upon deuteration. For instance, the N-H stretching vibrations in Methyl-d3-amine are observed at lower frequencies compared to regular methylamine. [, ]

Q2: Can you elaborate on the implications of using Methyl-d3-amine in studying N-nitrosodimethylamine metabolism?

A3: Methyl-d3-amine played a key role in understanding the metabolic pathway of N-nitrosodimethylamine (NDMA), a potent carcinogen. By synthesizing and using specifically deuterated NDMA analogs like N-nitrosomethyl(Methyl-d3-amine), researchers were able to trace the metabolic fate of individual methyl groups. They demonstrated that the microsomal metabolism of NDMA exhibits a kinetic isotope effect, preferentially oxidizing CH3 over CD3, irrespective of their position relative to the nitroso group. This finding highlighted the importance of isotopic composition over steric orientation in this metabolic process. []

Q3: What are the advantages of the newly developed methods for Methyl-d3-amine synthesis?

A4: Traditional methods for synthesizing deuterated compounds can be complex and expensive. Recent research proposes more efficient methods for Methyl-d3-amine production. One method uses a simple reaction of nitromethane with deuterium oxide under basic conditions and in the presence of phase-transfer catalysts to create nitromethane-d3, which is then reduced to Methyl-d3-amine. [] This method boasts high efficiency and cost-effectiveness compared to previous approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.